molecular formula C10H8N2O4 B1615243 6-Methoxy-3-nitroquinolin-4-OL CAS No. 628284-89-9

6-Methoxy-3-nitroquinolin-4-OL

Cat. No. B1615243
CAS RN: 628284-89-9
M. Wt: 220.18 g/mol
InChI Key: WWYMTCLDNGUQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3-nitroquinolin-4-OL is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-3-nitroquinolin-4-OL consists of a quinoline core with a methoxy group at the 6-position and a nitro group at the 3-position .

Scientific Research Applications

Synthesis Processes and Intermediates

  • Versatile Reagent in Synthesis : 2,2,3-Tribromopropanal is used in the transformation of 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. These intermediates are then further converted into compounds like 3-bromoquinolin-6-ols, potentially with additional substituents (Lamberth et al., 2014).

  • Synthesis of Derivatives : Research details the synthesis of compounds like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through steps including cyclization, nitrification, and chlorination (Zhao, Lei, & Guo, 2017).

Potential Pharmaceutical Applications

  • Cardiovascular Agents : A study on 4-nitroisoquinolin-3-ol derivatives, closely related to 6-Methoxy-3-nitroquinolin-4-OL, revealed their potential as potent cardiovascular agents with inotropic and peripheral vasodilating effects, potentially beneficial in cardiac emergencies (Kanojia et al., 1991).

  • Antimalarial Research : Synthesis of 5-fluoro-6-methoxy-8-nitroquinoline, related to 6-Methoxy-3-nitroquinolin-4-OL, was investigated for its potential in the synthesis of antimalarial drugs like 5-fluoroprimaquine (O’Neill, Storr, & Park, 1998).

Biological and Chemical Properties

  • Anticancer Properties : Quinoline derivatives, including those with methoxy and nitro substituents, have been studied for their biological activities, particularly their antiproliferative activity against various cancer cell lines (Köprülü et al., 2018).

  • Crystal Structures and Antimicrobial Activities : The crystal structures of compounds like 6-methoxy-8-nitroquinoline and their antimicrobial activities have been explored, demonstrating the diverse potential applications of these compounds (Massoud et al., 2013).

Safety and Hazards

6-Methoxy-3-nitroquinolin-4-OL is intended for research and development use only and is not recommended for medicinal, household, or other uses . Specific safety and hazard information is not provided in the search results.

properties

IUPAC Name

6-methoxy-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-6-2-3-8-7(4-6)10(13)9(5-11-8)12(14)15/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYMTCLDNGUQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650729
Record name 6-Methoxy-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-nitroquinolin-4-OL

CAS RN

628284-89-9
Record name 6-Methoxy-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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